1H-Tetrazol-5-ol

Übersicht

Beschreibung

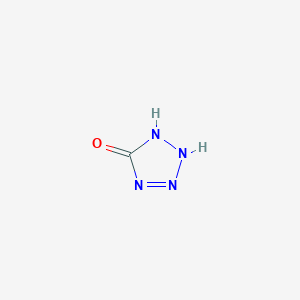

1H-Tetrazol-5-ol is a heterocyclic compound with the molecular formula CH₂N₄O. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one oxygen atom. This compound is known for its high nitrogen content and unique structural properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Tetrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or indium(III) chloride. This method is efficient and yields high purity products . Another method involves the use of nickel(II) oxide nanoparticles as a catalyst in a multicomponent domino reaction, which offers advantages like short reaction times and high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in a microwave reactor .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Tetrazol-5-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding tetrazole oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Substitution reactions with halides or other electrophiles can produce a wide range of substituted tetrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted tetrazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

1H-Tetrazol-5-ol derivatives have demonstrated promising antimicrobial properties. For instance, studies have shown that certain 5-substituted 1H-tetrazoles exhibit significant antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The structure-activity relationship (SAR) analysis indicates that modifications in the tetrazole ring can enhance antibacterial efficacy. For example, the introduction of specific substituents has been linked to increased activity against various bacterial strains .

Anticancer Properties

Recent investigations have highlighted the potential of this compound derivatives as anticancer agents. A notable study reported the synthesis of a compound that exhibited cytotoxic activity against epidermoid carcinoma (A431) and colon cancer cell lines (HCT116) . The compound demonstrated an IC50 value of 44.77 µg/mL against A431 cells, suggesting its potential as a therapeutic agent in cancer treatment.

Antiviral Activity

Tetrazole derivatives have also been explored for their antiviral properties. Research indicates that some compounds can inhibit the replication of Herpes Simplex Virus and Influenza virus by targeting viral DNA polymerases . This suggests a valuable avenue for developing antiviral medications based on tetrazole structures.

Coordination Chemistry

In coordination chemistry, this compound serves as an effective ligand for metal ions. Its ability to form stable complexes with various metals has led to the development of metal-organic frameworks (MOFs) that exhibit enhanced properties for catalysis and gas storage . The unique geometry of tetrazoles allows for diverse coordination modes, making them suitable for designing novel materials with tailored functionalities.

Materials Science

Explosives

this compound and its derivatives are utilized in the synthesis of energetic materials, particularly explosives. Tetrazole-based explosives are known for their high stability and energy output, making them valuable in military and industrial applications . Research has focused on optimizing the synthesis of these compounds to improve performance while ensuring safety.

Photographic Applications

The compound has also found applications in photography due to its ability to act as a photosensitive material. Tetrazoles can be incorporated into photographic films to enhance sensitivity and image quality .

Case Study 1: Anticancer Activity

A study conducted on a series of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives revealed their potential as anticancer agents. The synthesized compounds were screened for cytotoxicity against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant inhibitory effects on tumor growth, positioning them as candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of substituted tetrazoles against Candida albicans and Pseudomonas aeruginosa. The study employed disc diffusion methods to assess zones of inhibition, revealing that specific modifications led to enhanced antimicrobial properties compared to standard antibiotics .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1H-Tetrazol-5-ol involves its interaction with various molecular targets. In medicinal chemistry, it acts as a bioisostere for carboxylic acids, mimicking their properties and enhancing drug stability. The tetrazole ring can interact with enzymes and receptors, influencing biological pathways and exerting therapeutic effects . For example, it inhibits the fungal enzyme cytochrome P450, making it effective in antifungal treatments .

Vergleich Mit ähnlichen Verbindungen

1H-Tetrazol-5-ol is unique due to its high nitrogen content and versatile chemical reactivity. Similar compounds include:

1H-Tetrazole: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.

5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, altering their chemical and biological properties.

Tetrazole Derivatives: Include compounds with additional functional groups, enhancing their applications in pharmaceuticals and materials science.

Biologische Aktivität

1H-Tetrazol-5-ol is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of the biological activity associated with this compound, including its anticancer properties, antioxidant effects, and potential applications in drug development.

Overview of this compound

This compound is characterized by its unique tetrazole ring structure, which contributes to its biological activity. The compound can form hydrogen bonds and exhibit various interactions with biological macromolecules, making it a valuable scaffold in drug design.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. A notable investigation focused on 3-(1H-tetrazol-5-yl)-β-carbolines , which demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines HCT116 and HT29, indicating potent anticancer activity independent of the p53 pathway .

Case Study: Microtubule Destabilizers

A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, a crucial target in cancer therapy. Among these compounds, one derivative exhibited remarkable potency against SGC-7901, A549, and HeLa cell lines by inhibiting tubulin polymerization and disrupting microtubule formation . This mechanism resulted in cell cycle arrest at the G2/M phase, showcasing the potential of tetrazole derivatives as novel anticancer agents.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(1H-tetrazol-5-yl)-β-carboline 1a | HCT116 | 3.3 | Apoptotic cell death |

| 3-(1H-tetrazol-5-yl)-β-carboline 1b | HT29 | 4.6 | Apoptotic cell death |

| 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol | SGC-7901 | Not specified | Microtubule destabilization |

Antioxidant Activity

In addition to its anticancer properties, this compound derivatives have been assessed for antioxidant activity. A study utilizing the DPPH assay demonstrated that tetrazole compounds exhibited significant antioxidant effects even at low concentrations. This property suggests that these compounds could be beneficial in preventing oxidative stress-related diseases .

Toxicity Assessment

The safety profile of tetrazole derivatives was evaluated through toxicity studies conducted on animal models. The approximate lethal dose fifty (LD50) was determined via oral administration to rats, with assessments made on serum levels of alanine aminotransferase (ALT) and bilirubin. These evaluations are crucial for understanding the therapeutic window and potential side effects associated with these compounds .

Molecular Docking Studies

Computational studies have further elucidated the binding interactions between tetrazole derivatives and target proteins. For instance, molecular docking simulations revealed that certain tetrazole compounds bind effectively to the CSNK2A1 enzyme , with binding energies indicating strong interactions that could be exploited for drug design .

Eigenschaften

IUPAC Name |

1,4-dihydrotetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4O/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBKZAYVMSNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NN=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167729 | |

| Record name | 1H-Tetrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16421-52-6 | |

| Record name | 5-Hydroxtetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016421526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazol-5-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXTETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX7L7PLF3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.